molecular formula C2H7N5OS B12668637 2-(Hydrazinocarbothioyl)hydrazinecarboxamide CAS No. 6629-51-2

2-(Hydrazinocarbothioyl)hydrazinecarboxamide

Cat. No.: B12668637
CAS No.: 6629-51-2
M. Wt: 149.18 g/mol
InChI Key: PXUKBWGCLSOGGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinocarbothioyl)hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with carbon disulfide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinocarbothioyl)hydrazinecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted hydrazinecarboxamides .

Mechanism of Action

The mechanism of action of 2-(Hydrazinocarbothioyl)hydrazinecarboxamide involves its interaction with molecular targets and pathways within cells. The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. By targeting this pathway, the compound induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Hydrazinocarbothioyl)hydrazinecarboxamide include:

Uniqueness

This compound is unique due to its specific combination of hydrazine and carbothioyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the PI3K/Akt/mTOR pathway and its potential as an anticancer agent set it apart from other similar compounds .

Properties

CAS No.

6629-51-2

Molecular Formula

C2H7N5OS

Molecular Weight

149.18 g/mol

IUPAC Name

(aminocarbamothioylamino)urea

InChI

InChI=1S/C2H7N5OS/c3-1(8)6-7-2(9)5-4/h4H2,(H3,3,6,8)(H2,5,7,9)

InChI Key

PXUKBWGCLSOGGR-UHFFFAOYSA-N

Canonical SMILES

C(=O)(N)NNC(=S)NN

Origin of Product

United States

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